6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1021072-60-5
VCID: VC5116863
InChI: InChI=1S/C19H20N6O2/c1-14-6-7-20-17(13-14)21-16-4-5-18(23-22-16)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h2-7,12-13H,8-11H2,1H3,(H,20,21,22)
SMILES: CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Molecular Formula: C19H20N6O2
Molecular Weight: 364.409

6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine

CAS No.: 1021072-60-5

Cat. No.: VC5116863

Molecular Formula: C19H20N6O2

Molecular Weight: 364.409

* For research use only. Not for human or veterinary use.

6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine - 1021072-60-5

Specification

CAS No. 1021072-60-5
Molecular Formula C19H20N6O2
Molecular Weight 364.409
IUPAC Name furan-2-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H20N6O2/c1-14-6-7-20-17(13-14)21-16-4-5-18(23-22-16)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h2-7,12-13H,8-11H2,1H3,(H,20,21,22)
Standard InChI Key PIQUOQKPTVYOEY-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a pyridazine core substituted at position 3 with a 4-methylpyridin-2-ylamine group and at position 6 with a piperazine ring bearing a furan-2-carbonyl moiety. This arrangement creates three distinct pharmacophoric regions:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.

  • 4-Methylpyridin-2-ylamine: A basic aromatic amine that enhances solubility and target binding via hydrogen donor-acceptor interactions.

  • Furan-2-carbonyl-piperazine: A conformationally flexible group providing steric bulk and hydrogen-bonding capabilities .

The IUPAC name, furan-2-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone, reflects this intricate connectivity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC19H20N6O2\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}_{2}
Molecular Weight364.409 g/mol
SMILESCC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
InChIKeyPIQUOQKPTVYOEY-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds5

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyridazine functionalization: Introduction of the 4-methylpyridin-2-ylamine group via Buchwald-Hartwig amination under palladium catalysis.

  • Piperazine coupling: Reaction of 6-chloropyridazin-3-amine with piperazine in refluxing acetonitrile (80°C, 12 hr).

  • Furan-2-carbonyl incorporation: Acylation of the piperazine nitrogen using furan-2-carbonyl chloride in dichloromethane with triethylamine.

Reaction Optimization

Critical parameters include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution rates.

  • Temperature control: Maintaining 70–80°C prevents side reactions during piperazine coupling.

  • Catalyst selection: Palladium(II) acetate with Xantphos ligand achieves >85% yield in amination steps .

Pharmacological Profile and Mechanism of Action

Potassium Channel Modulation

The compound demonstrates selective inhibition of voltage-gated potassium channels (Kv1.5, IC₅₀ = 0.8 μM), which regulate atrial action potential duration. This activity mirrors established antiarrhythmics like vernakalant but with enhanced specificity .

Table 2: Comparative Ion Channel Activity

TargetIC₅₀ (μM)Selectivity Ratio (vs. hERG)
Kv1.50.812:1
hERG9.6-
Nav1.5>30>37:1

Neurological Applications

In rodent models, the compound (10 mg/kg i.v.) reduced seizure duration by 68% in maximal electroshock tests, suggesting potential as an antiepileptic agent. This correlates with its ability to modulate Kv7.2/7.3 channels in hippocampal neurons .

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

  • Pyridazine C3 position: Replacement of 4-methylpyridin-2-ylamine with smaller groups (e.g., methyl) abolishes Kv1.5 activity.

  • Piperazine N4 substitution: Furan-2-carbonyl provides optimal bulk for channel pore occlusion; larger acyl groups (e.g., benzoyl) decrease solubility.

  • Furan oxygen: Essential for hydrogen bonding with Thr476 and Ser499 residues in Kv1.5 .

Metabolic Stability

Microsomal studies (human liver microsomes, 1 mg/mL):

  • Half-life: 42 minutes

  • Major metabolites: N-demethylation (23%), furan ring hydroxylation (17%)

  • CYP involvement: Primarily CYP3A4 (68% inhibition by ketoconazole)

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison (10 μM Efficacy)

CompoundKv1.5 Inhibition (%)Metabolic Stability (t₁/₂, min)
Target compound92 ± 342
GNE-235 [CID 169448380]47 ± 528
ZKU [CID 110491926]<1065

Key trends:

  • Piperazine acylation enhances target engagement over carboxamide derivatives (ZKU) .

  • Stereochemistry at chiral centers (e.g., GNE-235's (S)-configuration) reduces potency compared to the planar furan system .

Future Directions and Challenges

Clinical Translation Barriers

  • Solubility limitations: LogP = 2.7 predicts moderate oral bioavailability (F = 33% in rats).

  • hERG inhibition: Although selective (IC₅₀ = 9.6 μM), QT prolongation risks require thorough cardiac safety profiling.

Derivative Development Strategies

  • Prodrug approaches: Esterification of the furan carbonyl to enhance aqueous solubility.

  • Hybrid molecules: Conjugation with β-blocker moieties (e.g., propranolol) for synergistic antiarrhythmic effects.

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